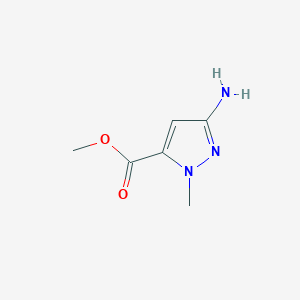

Methyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate

Description

Chemical Nomenclature and IUPAC Classification

This compound follows the systematic nomenclature established by the International Union of Pure and Applied Chemistry for heterocyclic compounds containing nitrogen atoms in five-membered ring systems. The compound bears the Chemical Abstracts Service registry number 89088-56-2 and is characterized by a molecular formula of C₆H₉N₃O₂ with a corresponding molecular weight of 155.15 grams per mole. The IUPAC designation specifically identifies the compound as this compound, indicating the presence of an amino group at position 3, a methyl substituent at position 1 of the pyrazole ring, and a methyl ester functionality at position 5.

The systematic naming convention reflects the numbering system established for pyrazole derivatives, where the nitrogen atoms occupy positions 1 and 2 of the five-membered ring structure. This nomenclature system ensures precise identification of substitution patterns, which is crucial for understanding structure-activity relationships in pyrazole chemistry. The compound can also be referenced using alternative naming conventions, including various database identifiers such as the Molecular Design Limited number MFCD08443798 and specific catalog numbers used by chemical suppliers.

Historical Context of Pyrazole Carboxylate Derivatives in Heterocyclic Chemistry

The development of pyrazole carboxylate derivatives can be traced to the foundational work in heterocyclic chemistry during the late nineteenth century, when German chemist Ludwig Knorr first coined the term "pyrazole" in 1883. This seminal period in organic chemistry witnessed the systematic exploration of five-membered heterocyclic compounds, with Knorr's pioneering synthesis involving the condensation of β-diketones with hydrazine derivatives establishing the fundamental methodology for pyrazole ring formation. The historical significance of this work cannot be overstated, as it provided the theoretical and practical foundation for subsequent developments in pyrazole chemistry, including the eventual synthesis of carboxylate-substituted derivatives.

Hans von Pechmann's classical synthesis method, developed in 1898, further advanced the field by demonstrating the preparation of pyrazole from acetylene and diazomethane, establishing an alternative synthetic route that influenced later approaches to substituted pyrazole synthesis. The evolution of pyrazole chemistry during the early twentieth century saw increasing recognition of the potential for introducing various functional groups, including carboxylate esters, onto the pyrazole scaffold. This period of methodological development laid the groundwork for the sophisticated synthetic strategies employed in contemporary pyrazole carboxylate chemistry.

The specific development of amino-substituted pyrazole carboxylates emerged from the broader investigation of pyrazole derivatives with enhanced biological activity profiles. Research groups throughout the twentieth century recognized that the combination of amino and carboxylate functionalities on the pyrazole ring could provide unique reactivity patterns suitable for pharmaceutical applications. This historical progression demonstrates the systematic evolution from basic heterocyclic chemistry principles to sophisticated molecular design strategies targeting specific biological and synthetic objectives.

Structural Relationship to Biologically Active Pyrazole Analogues

This compound exhibits structural features that align closely with established patterns observed in biologically active pyrazole derivatives, particularly those demonstrating pharmaceutical relevance. The presence of the amino group at position 3 of the pyrazole ring creates opportunities for hydrogen bonding interactions that are characteristic of many bioactive pyrazole compounds. Research has demonstrated that 3-amino-pyrazole derivatives serve as crucial building blocks for the synthesis of complex heterocyclic systems, including pyrazolo[1,5-a]pyrimidines, which represent privileged motifs in medicinal chemistry.

The structural relationship between this compound and clinically relevant pyrazole derivatives is particularly evident in the context of kinase inhibition research. Patent literature documents the development of 3-amino-pyrazole derivatives as potential therapeutic agents for cell proliferative disorders, with specific emphasis on their ability to modulate cyclin-dependent kinase activity. These structural analogues demonstrate that the 3-amino-pyrazole scaffold provides an essential pharmacophore for biological activity, validating the synthetic utility of this compound as a precursor to bioactive compounds.

Contemporary research has identified pyrazole derivatives with diverse pharmacological properties, including anti-inflammatory, analgesic, anti-cancer, and enzyme inhibitory activities. The structural motifs present in this compound mirror those found in compounds exhibiting significant biological activity, particularly the combination of electron-donating amino groups with electron-withdrawing ester functionalities. This structural similarity suggests potential applications in medicinal chemistry research, where the compound could serve as a valuable synthetic intermediate for developing novel therapeutic agents.

The tautomeric properties inherent to pyrazole systems, particularly those containing amino substituents, contribute significantly to the biological activity profiles of related compounds. Studies have shown that the ability of pyrazole derivatives to exist in multiple tautomeric forms can influence their interaction with biological targets, affecting both binding affinity and selectivity. This structural flexibility, combined with the specific substitution pattern present in this compound, positions the compound as a valuable scaffold for structure-activity relationship studies in medicinal chemistry research.

Properties

IUPAC Name |

methyl 5-amino-2-methylpyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2/c1-9-4(6(10)11-2)3-5(7)8-9/h3H,1-2H3,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPYMLHZUKGMYTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)N)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30531913 | |

| Record name | Methyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30531913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89088-56-2 | |

| Record name | 5-Amino-2-methyl-2H-pyrazole-3-carboxylic acid methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89088-56-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 742392 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089088562 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 89088-56-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=742392 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30531913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Preparation via Nitrile-Containing Precursors and Subsequent Functional Group Transformations

A patented industrially viable method involves starting from diethyl 1H-pyrazole-3,5-dicarboxylic acid, which undergoes methylation, hydrolysis, conversion to acid chloride, amidation, and further functional group transformations to ultimately yield methyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate derivatives. Although the patent primarily describes 3-(hydroxymethyl)-1-methyl-pyrazole-5-formonitrile, the intermediate steps provide a framework adaptable for synthesizing this compound.

Step 1: Methylation of diethyl 1H-pyrazole-3,5-dicarboxylic acid with iodomethane in the presence of potassium carbonate in acetone at 60 °C overnight to obtain diethyl 1-methyl-pyrazole-3,5-dicarboxylate.

Step 2: Selective hydrolysis of one ester group using potassium hydroxide (3.0 mol/L in methanol) at 0 °C to room temperature, yielding 3-(carbomethoxy)-1-methyl-pyrazole-5-carboxylic acid.

Step 3: Conversion of the carboxylic acid to acid chloride using thionyl chloride (3.74 mol/L) at reflux, followed by reaction with ammonia in tetrahydrofuran (THF) at 0–5 °C to form methyl 5-carbamyl-1-methyl-pyrazole-3-carboxylate.

Step 4: Treatment with trifluoroacetic anhydride and triethylamine in dichloromethane at room temperature to convert the amide to nitrile.

Step 5: Reduction of the nitrile group with lithium borohydride in THF/methanol at 20–25 °C to yield the hydroxymethyl derivative.

This sequence demonstrates a high-yielding, mild, and safe industrial process adaptable for related pyrazole derivatives, with potential modifications to obtain the amino-substituted pyrazole ester by suitable functional group interconversions.

Catalytic Hydrogenation of Nitro Precursors

A widely used laboratory-scale method for preparing this compound involves catalytic hydrogenation of the corresponding nitro-substituted pyrazole methyl ester.

Starting from methyl 1-methyl-5-nitro-1H-pyrazole-3-carboxylate, the compound is dissolved in methanol.

Palladium on activated carbon (10% Pd/C) is added as a catalyst.

The reaction mixture is stirred under hydrogen atmosphere (1 atm) at room temperature for approximately 4 hours.

Completion is monitored by LC-MS or TLC.

After filtration to remove the catalyst, the filtrate is concentrated under reduced pressure to afford this compound as a light yellow oil with yields reported around 87%.

This method is straightforward, efficient, and suitable for small to medium scale synthesis, providing a direct route to the amino derivative from readily available nitro precursors.

Condensation of β-Ketonitriles with Hydrazines

A versatile synthetic approach for 5-aminopyrazoles, including this compound, employs the condensation of β-ketonitriles with hydrazines. This method is well-documented in the literature and offers a modular route to various substituted aminopyrazoles.

The β-ketonitrile reacts with hydrazine via nucleophilic attack of the hydrazine terminal nitrogen on the ketone carbonyl, forming a hydrazone intermediate.

Intramolecular cyclization occurs by attack of the other hydrazine nitrogen on the nitrile carbon, resulting in the pyrazole ring formation with an amino substituent at position 5.

This method allows the synthesis of 5-amino-1-methyl-pyrazole derivatives by selecting appropriate β-ketonitrile and hydrazine reagents.

Advantages of this method include high versatility, mild conditions, and suitability for combinatorial library synthesis. It also avoids the need for hazardous reagents like hydrazine salts or strong reducing agents in some cases.

Direct Reaction of Cyanoacetone with Hydrazine

Another preparative route involves the reaction of cyanoacetone or its alkali metal salts with hydrazine or hydrazine hydrate to form 3-amino-5-methylpyrazole derivatives, which can be further methylated or esterified to yield the target this compound.

Cyanoacetone reacts with hydrazine hydrate under controlled conditions to form the pyrazole ring with an amino group at position 3.

Subsequent functionalization steps (e.g., methylation, esterification) are performed to introduce the methyl group at N-1 and the methyl ester at C-5.

This method is notable for its simplicity and directness but requires careful control of reaction conditions to avoid side reactions and optimize yields.

Summary Table of Preparation Methods

| Method | Starting Material(s) | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Industrial multi-step synthesis | Diethyl 1H-pyrazole-3,5-dicarboxylic acid | K2CO3, Iodomethane, KOH, SOCl2, NH3, LiBH4 | High | Scalable, high purity, mild conditions | Multi-step, requires careful control |

| Catalytic hydrogenation | Methyl 1-methyl-5-nitro-1H-pyrazole-3-carboxylate | Pd/C, H2, Methanol, room temperature | ~87 | Simple, efficient, mild | Requires nitro precursor, catalyst handling |

| β-Ketonitrile condensation | β-Ketonitrile and hydrazine | Mild heating, solvent-dependent | Moderate to high | Versatile, combinatorial potential | Requires β-ketonitrile synthesis |

| Cyanoacetone reaction | Cyanoacetone and hydrazine hydrate | Controlled temperature, subsequent methylation | Moderate | Direct, simple | Side reactions possible, functionalization needed |

Chemical Reactions Analysis

Nucleophilic Substitution at the Carboxylate Group

The methyl ester moiety undergoes nucleophilic substitution under basic conditions. For example, reaction with ammonia or amines can yield corresponding amides:

-

Reagents/Conditions : Methyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate is treated with SOCl₂ to form the acyl chloride intermediate, followed by reaction with ammonia in tetrahydrofuran (THF) at 0–5°C .

-

Product : Methyl 5-carbamoyl-1-methylpyrazole-3-carboxylate .

-

Application : This intermediate is critical for further derivatization, such as cyanation .

Cyanation via Trifluoroacetic Anhydride

The carbamoyl derivative can be converted to a nitrile group through dehydration:

-

Reagents/Conditions : Trifluoroacetic anhydride (TFAA) in dichloromethane (DCM) with triethylamine at room temperature .

-

Mechanism : TFAA activates the amide for dehydration, forming a nitrile.

-

Application : Nitriles serve as versatile intermediates in heterocyclic chemistry for constructing fused rings .

Reduction of Ester to Alcohol

The ester group can be reduced to a hydroxymethyl group under mild conditions:

-

Reagents/Conditions : Lithium borohydride (LiBH₄) in THF/methanol at 20–25°C .

-

Product : 3-(Hydroxymethyl)-1-methylpyrazole-5-carbonitrile .

-

Selectivity : LiBH₄ selectively reduces esters without affecting nitriles or amino groups .

Functionalization at the Amino Group

The amino group participates in nucleophilic substitutions to introduce diverse substituents:

-

Reagents/Conditions : Reaction with benzylamines or anilines under microwave irradiation or catalytic HCl .

-

Product : Substituted pyrazole derivatives with aryl or alkyl linkers .

-

Application : These derivatives exhibit selective kinase inhibition (e.g., CDK16), making them candidates for anticancer agents .

Cyclization Reactions

The compound serves as a precursor for fused heterocycles:

-

Example : Reaction with α-bromo ketones under visible light catalysis forms 1,3,5-trisubstituted pyrazoles via radical addition and cyclization .

-

Conditions : Visible light, room temperature, no metal catalysts .

Mechanistic Insights and Selectivity

-

Kinase Inhibition : The amino and ester groups facilitate hydrogen bonding and hydrophobic interactions with kinase ATP-binding pockets, enabling selective inhibition .

-

Steric Effects : Substituents at the 1-methyl and 5-carboxylate positions reduce off-target interactions, enhancing therapeutic potential .

Stability and Reactivity Considerations

-

pH Sensitivity : The amino group protonates under acidic conditions, altering reactivity in substitution reactions .

-

Thermal Stability : Decomposition occurs above 150°C, necessitating low-temperature protocols for reactions like acyl chloride formation .

This compound’s multifunctional arch

Scientific Research Applications

Pharmaceutical Applications

Neurological Disorders

Methyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate has been identified as a potential precursor in the development of pharmaceuticals targeting neurological disorders. Its role as an inhibitor of D-amino acid oxidase (DAAO) is particularly noteworthy, as this enzyme is crucial in the metabolism of amino acids and neurotransmitters. Inhibition of DAAO can lead to increased levels of D-serine, which is implicated in neuropharmacology, potentially offering therapeutic benefits for conditions such as schizophrenia and depression.

Anti-inflammatory and Anti-cancer Activities

Similar pyrazole derivatives have demonstrated anti-inflammatory and anti-cancer properties. For instance, compounds structurally related to this compound have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells, such as A549 lung cancer cells . This suggests that this compound may also possess similar therapeutic potential.

Organic Synthesis

Synthesis of Heterocycles

In organic chemistry, this compound serves as a significant building block for synthesizing various heterocyclic compounds. It has been utilized in the preparation of condensed heterocyclic systems, including pyrazolo[1,5-a]pyrimidines, which are important in medicinal chemistry due to their diverse biological activities.

Synthetic Pathways

Several synthetic pathways have been developed for the preparation of this compound. These methods often involve the reaction of simpler pyrazole derivatives with carboxylic acids or their derivatives under controlled conditions to yield high-purity products suitable for further applications .

Case Studies

Mechanism of Action

The mechanism of action of Methyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the carboxylate ester can participate in hydrophobic interactions. These interactions can modulate the activity of the target, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

3-Amino-1-methyl-1H-pyrazole: Lacks the carboxylate ester group, making it less versatile in synthetic applications.

Methyl 3-amino-1H-pyrazole-5-carboxylate: Lacks the methyl group on the pyrazole ring, which can affect its reactivity and biological activity.

Uniqueness

Methyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate is unique due to the presence of both an amino group and a carboxylate ester group, which provide multiple sites for chemical modification and interaction with biological targets. This makes it a valuable compound in both synthetic and medicinal chemistry .

Biological Activity

Methyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate (MMPC) is a compound of growing interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article summarizes the compound's biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

MMPC exhibits its biological effects primarily through interaction with various enzymes and receptors. Notably, it has been shown to interact with GPR109b, a receptor implicated in metabolic processes. This interaction can modulate cellular signaling pathways, influencing gene expression and metabolic activity .

Cellular Effects

The compound affects several cellular processes:

- Cell Signaling : MMPC has been reported to influence pathways related to inflammation and cancer progression.

- Gene Expression : Studies indicate that MMPC can alter the expression of genes involved in metabolic pathways, potentially leading to enhanced cellular function at low doses but adverse effects at high doses .

Case Studies and Experimental Data

- Antiproliferative Activity :

-

Enzyme Inhibition :

- MMPC has been investigated for its ability to inhibit specific enzymes involved in metabolic processes. For example, it can inhibit enzymes by binding to their active sites, thus preventing substrate binding.

Table: Biological Activities of this compound

Toxicity and Dosage Effects

Research indicates that the biological activity of MMPC is dose-dependent. At lower concentrations, it may enhance metabolic functions; however, higher doses can lead to toxic effects, including enzyme inhibition that disrupts normal cellular processes.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound is typically synthesized via cyclocondensation of hydrazine derivatives with β-keto esters. For example, reacting methyl acetoacetate with 3-amino-1-methylhydrazine under reflux in ethanol, catalyzed by acetic acid, yields the pyrazole core . Optimization includes adjusting temperature (60–80°C), solvent polarity (ethanol or DMF), and stoichiometry of reagents. Purity is enhanced via recrystallization or column chromatography (silica gel, ethyl acetate/hexane eluent). Monitoring by TLC and HPLC ensures reaction completion and purity (>95%) .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR confirm substituent positions (e.g., methyl at N1, carboxylate at C5). Aromatic protons in pyrazole appear as distinct singlets (δ 6.2–6.8 ppm) .

- IR : Stretching frequencies for NH (~3350 cm) and ester C=O (~1700 cm) validate functional groups .

- Mass Spectrometry : ESI-MS provides molecular ion peaks (e.g., [M+H] at m/z 184.1) and fragmentation patterns .

Q. How is the compound’s solubility and stability assessed for in vitro biological assays?

- Methodological Answer : Solubility is tested in DMSO (primary stock) and aqueous buffers (PBS, pH 7.4) using UV-Vis spectroscopy. Stability studies involve incubating the compound at 37°C and analyzing degradation via HPLC. For hygroscopicity, dynamic vapor sorption (DVS) is employed .

Advanced Research Questions

Q. How do substituent variations at the 3-amino and 5-carboxylate positions influence bioactivity, based on comparative studies?

- Methodological Answer : Structure-activity relationship (SAR) studies compare analogs like Ethyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate (lower antimicrobial activity) and 3-bromo analogs (enhanced anticancer activity). Methyl ester substitution improves metabolic stability over ethyl esters, as seen in cytotoxicity assays (IC values in HepG2 cells) . Computational docking (e.g., AutoDock) predicts interactions with target proteins like COX-2, guiding rational design .

Q. What strategies resolve contradictions in crystallographic data for this compound?

- Methodological Answer : Discrepancies in unit cell parameters or hydrogen bonding networks are addressed using high-resolution X-ray diffraction (Cu-Kα radiation) and refinement via SHELXL. Twinning or disorder is modeled using the SQUEEZE algorithm in PLATON. Cross-validation with Cambridge Structural Database (CSD) entries ensures accuracy .

Q. How can reaction mechanisms for unexpected byproducts (e.g., dimerization) during synthesis be elucidated?

- Methodological Answer : Mechanistic studies employ LC-MS to identify intermediates and deuterium-labeling experiments to track proton transfer. DFT calculations (Gaussian 09) model transition states for side reactions. For example, dimerization may arise via nucleophilic attack of the amino group on a neighboring ester .

Q. What methodologies validate the compound’s role as a kinase inhibitor in cancer research?

- Methodological Answer : Kinase inhibition is tested via ATP-competitive assays (e.g., ADP-Glo™). Cellular efficacy is validated through Western blotting (phosphorylation inhibition of ERK or AKT) and apoptosis assays (Annexin V/PI staining). Selectivity profiling across kinase panels (e.g., Eurofins KinaseProfiler) identifies off-target effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.